REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([I:11])=[C:4]([N+:8]([O-])=O)[CH:5]=[CH:6][CH:7]=1.C(O)C.[ClH:15].C(=O)([O-])[O-].[Na+].[Na+]>[Fe].C(OCC)(=O)C>[ClH:15].[F:1][C:2]1[C:3]([I:11])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:3.4.5,8.9|
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Name
|
|
Quantity
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47.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)[N+](=O)[O-])I
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Name
|
|
Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a 1 L, 3 necked round bottom flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
The internal temperature rose from 23 to ˜60° C. over the addition
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a heating mantle
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
filtered through a pad of celite
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Type
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WASH
|
Details
|
The celite was washed with ethyl acetate (3×150 mL)
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Type
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CUSTOM
|
Details
|
The filtrates were placed in a separatory funnel
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Type
|
CUSTOM
|
Details
|
the water layer was removed
|
Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure to a volume of ˜200 mL
|
Type
|
CUSTOM
|
Details
|
placed in a separatory funnel
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (400 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the tan solid was isolated by filtration (39.2 g, 80%)
|
Type
|
EXTRACTION
|
Details
|
The above aqueous layers were extracted with diethyl ether (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
isolated as above
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C(=C(N)C=CC1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |